![molecular formula C24H21FN2O2 B11338952 2-(4-fluorophenoxy)-N-[2-(1H-indol-3-yl)-2-phenylethyl]acetamide](/img/structure/B11338952.png)

2-(4-fluorophenoxy)-N-[2-(1H-indol-3-yl)-2-phenylethyl]acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

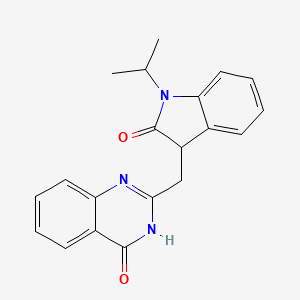

2-(4-Fluorphenoxy)-N-[2-(1H-Indol-3-yl)-2-phenylethyl]acetamid ist eine komplexe organische Verbindung, die eine Fluorphenoxygruppe, eine Indol-Einheit und eine Phenylethylamin-Struktur aufweist.

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 2-(4-Fluorphenoxy)-N-[2-(1H-Indol-3-yl)-2-phenylethyl]acetamid umfasst in der Regel mehrere Schritte, beginnend mit leicht verfügbaren Vorprodukten. Ein üblicher Syntheseweg umfasst die folgenden Schritte:

Bildung des Indol-Derivats: Die Indol-Einheit kann durch die Fischer-Indol-Synthese hergestellt werden, bei der Phenylhydrazin mit einem Aldehyd oder Keton reagiert.

Einführung der Fluorphenoxygruppe: Die Fluorphenoxygruppe kann durch eine nukleophile aromatische Substitution eingeführt werden, bei der ein fluoriertes Phenol mit einer geeigneten Abgangsgruppe reagiert.

Kupplungsreaktion: Der letzte Schritt beinhaltet die Kupplung des Indol-Derivats mit der Fluorphenoxyverbindung unter Verwendung eines Kupplungsreagens wie EDCI (1-Ethyl-3-(3-Dimethylaminopropyl)carbodiimid) in Gegenwart einer Base wie Triethylamin.

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung würde wahrscheinlich eine Optimierung des obigen Synthesewegs beinhalten, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dies könnte die Verwendung von kontinuierlichen Strömungsreaktoren für eine bessere Kontrolle der Reaktionsbedingungen und die Skalierung des Prozesses auf die Anforderungen der Industrie umfassen.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenoxy)-N-[2-(1H-indol-3-yl)-2-phenylethyl]acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

Formation of the Indole Derivative: The indole moiety can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

Introduction of the Fluorophenoxy Group: The fluorophenoxy group can be introduced through a nucleophilic aromatic substitution reaction, where a fluorinated phenol reacts with an appropriate leaving group.

Coupling Reaction: The final step involves coupling the indole derivative with the fluorophenoxy compound using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Analyse Chemischer Reaktionen

Arten von Reaktionen

2-(4-Fluorphenoxy)-N-[2-(1H-Indol-3-yl)-2-phenylethyl]acetamid kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Indol-Einheit kann mit Reagenzien wie Kaliumpermanganat oder Chromtrioxid oxidiert werden.

Reduktion: Die Verbindung kann durch Hydrierung oder mit Metallhydriden wie Lithiumaluminiumhydrid reduziert werden.

Substitution: Die Fluorphenoxygruppe kann an nukleophilen Substitutionsreaktionen teilnehmen.

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat in saurer oder basischer Umgebung.

Reduktion: Wasserstoffgas mit einem Palladiumkatalysator oder Lithiumaluminiumhydrid in wasserfreiem Ether.

Substitution: Nukleophile wie Amine oder Thiole in Gegenwart einer Base.

Hauptsächlich gebildete Produkte

Oxidation: Oxidierte Indol-Derivate.

Reduktion: Reduzierte Formen der Verbindung mit hydriertem Indol oder Phenylethylamin-Einheiten.

Substitution: Substituierte Derivate mit neuen funktionellen Gruppen, die die Fluorphenoxygruppe ersetzen.

Wissenschaftliche Forschungsanwendungen

2-(4-Fluorphenoxy)-N-[2-(1H-Indol-3-yl)-2-phenylethyl]acetamid hat verschiedene Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Baustein in der organischen Synthese für die Entwicklung neuer Verbindungen verwendet.

Biologie: Wird auf seine potenziellen biologischen Aktivitäten untersucht, darunter antimikrobielle und Antikrebs-Eigenschaften.

Medizin: Wird auf sein Potenzial als Therapeutikum untersucht, da es eine strukturelle Ähnlichkeit zu bioaktiven Molekülen aufweist.

Industrie: Wird bei der Entwicklung fortschrittlicher Materialien mit spezifischen elektronischen oder optischen Eigenschaften eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von 2-(4-Fluorphenoxy)-N-[2-(1H-Indol-3-yl)-2-phenylethyl]acetamid beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Die Indol-Einheit kann mit verschiedenen Enzymen und Rezeptoren interagieren und deren Aktivität modulieren. Die Fluorphenoxygruppe kann die Bindungsaffinität und Spezifität der Verbindung verbessern. Die Phenylethylamin-Struktur kann Neurotransmitter imitieren und möglicherweise die Signalwege in biologischen Systemen beeinflussen.

Wirkmechanismus

The mechanism of action of 2-(4-fluorophenoxy)-N-[2-(1H-indol-3-yl)-2-phenylethyl]acetamide involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, modulating their activity. The fluorophenoxy group can enhance the compound’s binding affinity and specificity. The phenylethylamine structure can mimic neurotransmitters, potentially affecting signaling pathways in biological systems.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- 2-(4-Fluorphenoxy)ethanol

- 2-(1H-Indol-3-yl)acetonitril

- 4-(4-(2-Fluorphenoxy)-1H-pyrazol-3-yl)-1,3-Benzol-diol

Einzigartigkeit

2-(4-Fluorphenoxy)-N-[2-(1H-Indol-3-yl)-2-phenylethyl]acetamid ist einzigartig aufgrund seiner Kombination aus einer Fluorphenoxygruppe, einer Indol-Einheit und einer Phenylethylamin-Struktur. Diese Kombination verleiht ihm besondere chemische und biologische Eigenschaften, was es zu einer wertvollen Verbindung für verschiedene Anwendungen macht.

Eigenschaften

Molekularformel |

C24H21FN2O2 |

|---|---|

Molekulargewicht |

388.4 g/mol |

IUPAC-Name |

2-(4-fluorophenoxy)-N-[2-(1H-indol-3-yl)-2-phenylethyl]acetamide |

InChI |

InChI=1S/C24H21FN2O2/c25-18-10-12-19(13-11-18)29-16-24(28)27-14-21(17-6-2-1-3-7-17)22-15-26-23-9-5-4-8-20(22)23/h1-13,15,21,26H,14,16H2,(H,27,28) |

InChI-Schlüssel |

TWBMEJZSCRMHDA-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)C(CNC(=O)COC2=CC=C(C=C2)F)C3=CNC4=CC=CC=C43 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 5-cyano-6-{[2-(cyclopentylamino)-2-oxoethyl]sulfanyl}-2-phenyl-1,4-dihydro-4,4'-bipyridine-3-carboxylate](/img/structure/B11338883.png)

![4-[(2-phenylimidazo[1,2-a]pyrazin-3-yl)amino]-N-(tetrahydrofuran-2-ylmethyl)benzamide](/img/structure/B11338886.png)

![3-methyl-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]butanamide](/img/structure/B11338894.png)

![8,10-bis(3,4-dimethoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one](/img/structure/B11338899.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-[(4-fluorobenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11338908.png)

![N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]benzamide](/img/structure/B11338922.png)

![4-{[2-(3,4-dimethoxyphenyl)-2-oxoethyl]sulfanyl}-1-(1,1-dioxidotetrahydrothiophen-3-yl)-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B11338925.png)

![4-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-1-phenyl-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B11338939.png)

![1-[(4-chlorobenzyl)sulfonyl]-N-(2-methylphenyl)piperidine-4-carboxamide](/img/structure/B11338943.png)

![N-[2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-2-(3,5-dimethylphenoxy)acetamide](/img/structure/B11338957.png)